GNF-1331
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H20N6O2S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27) |
InChI Key |
JIUFLMSAFMXEEC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNF-1331: A Technical Deep Dive into its Mechanism of Action as a Porcupine Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GNF-1331 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion of Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This in-depth guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Inhibition of Wnt Ligand Secretion
The canonical Wnt signaling pathway is initiated by the binding of secreted Wnt glycoproteins to Frizzled (FZD) receptors and their co-receptors, LRP5/6. This event triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes. The secretion of Wnt ligands is critically dependent on their post-translational modification, specifically the addition of a palmitoleoyl group to a conserved serine residue. This palmitoleoylation is catalyzed by the enzyme Porcupine in the endoplasmic reticulum.
This compound exerts its inhibitory effect by directly targeting Porcupine. By inhibiting PORCN, this compound prevents the acylation of Wnt ligands, rendering them unable to be secreted from the cell. This blockade of Wnt secretion effectively shuts down both autocrine and paracrine Wnt signaling.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency as a Porcupine inhibitor.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 12 nM | Wnt Co-culture Reporter Gene Assay | [1][3] |
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
GNF-1331: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a potent and selective small-molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase within the Wnt signaling pathway. Its discovery stemmed from a high-throughput cellular screen for inhibitors of Wnt secretion. This compound effectively blocks the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and subsequent signaling activity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in Wnt-pathway targeted therapies.
Discovery of this compound
This compound was identified as a "screening hit" from a large-scale high-throughput screening (HTS) campaign designed to find inhibitors of Wnt ligand secretion.[1][2] The screening utilized a Wnt coculture reporter gene assay, a cell-based system designed to identify compounds that block the signaling between a Wnt-producing cell line and a Wnt-responsive reporter cell line.
The discovery process followed a logical workflow to identify specific inhibitors of the Wnt secretion mechanism.
Initial hits from the primary screen were triaged through two counter-assays to ensure specificity for the Wnt secretion pathway.[1] These included a Hedgehog (Hh) coculture assay and a Wnt reporter assay where the pathway was stimulated by externally added Wnt3A conditioned medium.[1] this compound was inactive in these counter-screens, confirming its specific role in inhibiting the secretion of Wnt ligands.[1] Subsequent target elucidation efforts, including radioligand binding assays, identified Porcupine (PORCN) as the direct molecular target of this compound.[1]
Mechanism of Action: Inhibition of Wnt Signaling
The canonical Wnt signaling pathway is critical in both embryonic development and adult tissue homeostasis.[3] Its aberrant activation is a known driver in various cancers.[1] The pathway is initiated by the secretion of Wnt glycoproteins, which bind to Frizzled (FZD) and LRP5/6 co-receptors on target cells.[3] This triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.[4]
A critical step for Wnt protein maturation and secretion is palmitoylation, a process catalyzed by the O-acyltransferase PORCN in the endoplasmic reticulum.[1][3] this compound exerts its inhibitory effect by directly binding to PORCN, preventing this lipid modification.[1] Without palmitoylation, Wnt ligands cannot be secreted, thus blocking the entire downstream signaling cascade at its origin.
Synthesis Pathway
The chemical structure of this compound is 2-((5-(4-(pyridin-2-yl)-1-propyl-1H-1,2,4-triazol-5-yl)thio)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide. While the specific, step-by-step synthesis protocol for this compound is not detailed in the primary publication, the synthesis of its more optimized analogue, GNF-6231, follows a route that can be considered representative. The general scheme involves the coupling of key heterocyclic intermediates.
A plausible retro-synthetic analysis suggests the molecule can be constructed from three primary fragments: a substituted benzothiazole (B30560) amine, a pyridinyl-triazole thiol, and an acetamide (B32628) linker. The forward synthesis would involve the formation of the triazole core, followed by S-alkylation with an N-acylated benzothiazole.
Note: A detailed, validated experimental synthesis protocol for this compound is not publicly available in the cited literature. The synthesis of related compounds involves standard organic chemistry transformations.
Quantitative Biological Data
This compound demonstrated potent inhibition of the Wnt pathway in both biochemical and cellular assays. However, it exhibited poor pharmacokinetic properties, which prompted further medicinal chemistry efforts to develop improved analogues like GNF-6231 and LGK974.[1][2]
| Assay Type | Target/System | Parameter | This compound Value | Reference |
| Cellular Assay | Wnt Secretion Coculture | IC50 | 12 nM | [1] |
| Biochemical Assay | PORCN Radioligand Binding | IC50 | 8 nM | [1] |
| Cellular Assay | Axin2 mRNA Reduction (HN30 cells) | IC50 | ~10 nM (estimated) | [5] |
| Cellular Assay | Colony Formation (HN30 cells) | IC50 | ~50 nM (estimated) | [5] |
| Pharmacokinetics | Mouse (Oral Dosing) | Clearance | Rapid | [1] |
| Pharmacokinetics | Mouse (Oral Dosing) | Systemic Exposure (AUC) | Low (0.014 µM·h) | [1] |
Table 1: Summary of In Vitro Potency and Pharmacokinetic Data for this compound
Key Experimental Protocols
Wnt/Luciferase Coculture Reporter Gene Assay (HTS)
This assay measures the inhibition of Wnt protein secretion from a "producer" cell line to a "reporter" cell line.
-
Producer Cells: A cell line engineered to stably express a Wnt ligand (e.g., Wnt3a).
-
Reporter Cells: A cell line (e.g., TM3) stably transfected with a Wnt-responsive reporter construct, such as a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) promoter driving the expression of firefly luciferase.[1]
-
Protocol Outline:
-
Seed producer cells and reporter cells together in 384-well plates.
-
Add test compounds (like this compound) from a compound library using an acoustic dispenser.
-
Incubate the coculture for 24-48 hours to allow for Wnt secretion, receptor binding, and luciferase reporter expression.
-
Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Measure the luminescence signal using a plate reader. A decrease in signal relative to DMSO controls indicates inhibition of the Wnt pathway.
-
-
Specificity Confirmation: Hits are tested in a secondary assay where reporter cells are stimulated directly with Wnt3a-conditioned medium. True Wnt secretion inhibitors like this compound will not be active in this secondary assay.[1]
PORCN Radioligand Binding Assay
This biochemical assay confirms the direct binding of the inhibitor to its molecular target, PORCN.
-
Materials:
-
Membrane preparations from HEK293 cells overexpressing human PORCN.[5]
-
Tritiated this compound ([³H]-GNF-1331) as the radioligand.[5]
-
Unlabeled this compound or other test compounds for competition.
-
Glass fiber filters and a vacuum filtration manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol Outline:
-
Incubate the PORCN-containing cell membranes with a fixed concentration of [³H]-GNF-1331 in a binding buffer.
-
For competition assays, add increasing concentrations of unlabeled test compound.
-
Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly separate the bound radioligand from the unbound by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value from the competition curve, which represents the concentration of the unlabeled compound required to displace 50% of the bound radioligand.[5]
-
MMTV-WNT1 Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of PORCN inhibitors in a Wnt-driven cancer. The Mouse Mammary Tumor Virus (MMTV) promoter drives the expression of the Wnt1 oncogene, leading to mammary tumor formation.[2][6]
-
Animal Model: Female immunodeficient mice (e.g., nude mice).
-
Tumor Model: Subcutaneous implantation of tumor fragments from an established MMTV-WNT1 transgenic mouse tumor line.[1]
-
Protocol Outline:
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Prepare the test compound (e.g., GNF-6231, an optimized analogue of this compound) in a suitable vehicle for oral gavage.
-
Administer the compound orally, once or twice daily, at specified doses (e.g., 1, 3, 10 mg/kg).[2]
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, or at intermediate time points, tumors can be harvested for pharmacodynamic analysis.
-
-
Pharmacodynamic Endpoint: Measure the mRNA levels of a Wnt target gene, such as Axin2, in the tumor tissue via qRT-PCR to confirm target engagement and pathway inhibition in vivo.[1][2] A reduction in Axin2 expression indicates effective inhibition of the Wnt pathway.
Conclusion
This compound was a pivotal discovery that validated Porcupine as a druggable target for inhibiting the Wnt signaling pathway. Although its own pharmacokinetic limitations prevented its clinical development, it served as the foundational chemical scaffold for a new class of potent, selective, and orally bioavailable PORCN inhibitors, including compounds that have advanced into clinical trials. The data and protocols associated with this compound's discovery and characterization provide a valuable technical resource for the ongoing development of therapeutics targeting Wnt-driven diseases.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling in cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Wnt signaling pathway in the complex microenvironment of breast cancer and prospects for therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Preliminary Toxicity Profile of GNF-1331: A Review of Publicly Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the publicly available information regarding the preliminary toxicity profile of GNF-1331, a potent and selective inhibitor of Porcupine (PORCN). Despite a comprehensive search of scientific literature and public databases, detailed preclinical toxicity data for this compound remains largely undisclosed in the public domain. This guide summarizes the known characteristics of this compound and describes the general methodologies for the types of toxicity studies that would be required for a comprehensive safety assessment.
Overview of this compound
This compound is a small molecule inhibitor of Porcupine, a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling pathways, which are crucial in embryonic development and have been implicated in the progression of various cancers. Research indicates that this compound demonstrates significant anti-tumor effects in mouse xenograft models of MMTV-WNT1-driven tumors.[1]
Publicly Available Toxicity Data
As of the latest available information, specific quantitative toxicity data for this compound, such as LD50 values, organ-specific toxicity, or comprehensive safety pharmacology assessments, have not been published. The primary scientific literature describing the discovery and initial characterization of this compound focuses on its synthesis, potency as a PORCN inhibitor, and its efficacy in a cancer model, without detailing its toxicological profile.
General Experimental Protocols for Preclinical Toxicity Assessment
While specific protocols for this compound are not available, a standard preclinical toxicity assessment for a compound of this nature would typically involve the following studies. The methodologies described below are based on general industry practices and regulatory guidelines for drug development.
Acute Toxicity Studies
Objective: To determine the short-term adverse effects of a single high dose of the substance.
Typical Protocol:
-
Species: Typically conducted in two mammalian species (e.g., one rodent, one non-rodent).
-
Administration: The route of administration should be the same as the intended clinical route (e.g., oral, intravenous).
-
Dose Levels: A range of doses, including a control group and at least three test groups, are used to identify the dose at which mortality occurs and to determine the maximum tolerated dose (MTD).
-
Observation Period: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, and body weight changes are recorded.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and tissues are collected for histopathological examination.
Repeat-Dose Toxicity Studies (Sub-chronic and Chronic)
Objective: To evaluate the toxicological effects of repeated administration of the substance over a prolonged period.
Typical Protocol:
-
Species: Similar to acute toxicity, typically conducted in two species.
-
Duration: Sub-chronic studies can range from 28 to 90 days, while chronic studies can last for 6 months or longer, depending on the intended duration of clinical use.
-
Dose Levels: A control group and at least three dose levels are used, typically including a therapeutic dose, a multiple of the therapeutic dose, and a high dose expected to produce some toxicity.
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food/water consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology and clinical chemistry (at specified intervals)
-
Urinalysis (at specified intervals)
-
-
Pathology: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological analysis.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of this compound's mechanism of action and the general workflow of toxicity testing, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting Wnt signaling.
Caption: A generalized workflow for preclinical toxicity assessment.
Conclusion
While this compound shows promise as a targeted anti-cancer agent through its inhibition of the Wnt signaling pathway, a comprehensive understanding of its safety and toxicity profile is not possible based on the currently available public information. The scientific community would benefit from the publication of detailed preclinical safety data to fully evaluate the therapeutic potential of this compound. Researchers interested in this compound are encouraged to consult any future publications or patents that may disclose this critical information.
References
GNF-1331: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and signaling activity of Wnt ligands. By targeting PORCN, this compound effectively blocks the Wnt signaling pathway, which is implicated in the progression of various cancers. This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Compound Properties
| Property | Data | Reference |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(pyridin-4-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
| Molecular Formula | C₂₀H₂₀N₆O₂S₂ | |
| Molecular Weight | 440.54 g/mol | |
| CAS Number | 603101-22-0 | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Mechanism of Action | Porcupine (PORCN) Inhibitor | |
| IC₅₀ | 12 nM | [1] |
Solubility Data
The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data.
Table 2.1: Solubility in Common Solvents
| Solvent | Solubility | Conditions |
| DMSO | 2 mg/mL | Warmed |
Stability Data
The stability of this compound has been assessed under various storage conditions. The data below provides guidance on the short-term and long-term stability of the compound in both solid and solution forms.
Table 3.1: Long-Term Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Note: The specific solvent for the solution stability data is not explicitly stated in the available resources. It is common practice to use anhydrous DMSO for long-term storage of similar compounds.
Experimental Protocols
The following protocols are based on standard methodologies for determining the solubility and stability of small molecule inhibitors and are representative of the techniques likely used for the characterization of this compound.
Kinetic Solubility Assay (High-Throughput)
Objective: To determine the kinetic solubility of this compound in an aqueous buffer, simulating physiological conditions. This method is suitable for rapid screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well analysis plate.
-
Aqueous Buffer Dispensing: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired assay concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Mixing: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Precipitation Measurement: Determine the amount of precipitate formed using a plate-based nephelometer, which measures light scattering. Alternatively, the concentration of the dissolved compound in the supernatant can be measured by UV/Vis spectroscopy or LC-MS/MS after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound, which represents the true solubility of the compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration using a suitable filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of this compound in the same solvent should be prepared for accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
Solution Stability Assessment
Objective: To evaluate the chemical stability of this compound in a specific solvent under various storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Distribute the solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles for each time point and storage condition.
-
Storage: Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Quantification: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates degradation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound's mechanism of action and experimental characterization.
References
Unveiling GNF-1331: A Novel and Potent Inhibitor of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-1331 has emerged as a significant research compound due to its potent and selective inhibition of the Wnt signaling pathway. This pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its aberrant activation is implicated in various cancers. This compound targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the entire Wnt signaling cascade at its origin, presenting a promising therapeutic strategy for Wnt-driven diseases. This technical guide provides an in-depth overview of the novelty of this compound, including its mechanism of action, key experimental data, and detailed protocols.
Core Mechanism of Action: Targeting Porcupine
This compound is a potent and selective inhibitor of Porcupine, a critical enzyme in the Wnt signaling pathway.[1] Porcupine is responsible for the palmitoylation of Wnt ligands, a post-translational modification that is essential for their secretion from the cell. By binding to and inhibiting PORCN, this compound prevents this crucial step, leading to the intracellular retention of Wnt proteins. This effectively shuts down both canonical and non-canonical Wnt signaling pathways downstream, as the extracellular Wnt ligands are no longer available to bind to their Frizzled receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its optimized analogue, GNF-6231.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Reference |
| Wnt Co-culture Reporter Assay | IC50 | 12 nM | [1](--INVALID-LINK--) |
Table 2: In Vivo Efficacy of GNF-6231 (Optimized this compound analogue) in MMTV-WNT1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |
| GNF-6231 | 10 | 85 | [1](--INVALID-LINK--) |
| GNF-6231 | 30 | >95 | [1](--INVALID-LINK--) |
Experimental Protocols
Wnt Co-culture Reporter Assay
This assay was utilized in the high-throughput screen that identified this compound as a Wnt signaling inhibitor. It measures the ability of a compound to block Wnt-mediated activation of a reporter gene in a co-culture system.
Cell Lines:
-
Sender Cells: Mouse L-cells engineered to stably express Wnt3a.
-
Receiver Cells: HEK293T cells transiently or stably transfected with a Wnt-responsive reporter plasmid (e.g., SuperTOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene.
Protocol:
-
Plating Receiver Cells: Seed HEK293T receiver cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: The following day, treat the receiver cells with a serial dilution of this compound or vehicle control.
-
Co-culture: Add Wnt3a-expressing L-cells (sender cells) to the wells containing the receiver cells at a 1:1 ratio.
-
Incubation: Co-culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells using a suitable lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter) and calculate the IC50 value by fitting the data to a four-parameter logistic curve.
MMTV-WNT1 Xenograft Mouse Model
This in vivo model was used to assess the anti-tumor efficacy of the this compound chemical series.
Animal Model:
-
Strain: Athymic Nude (nu/nu) or SCID mice.
-
Tumor Induction: Subcutaneously implant tumor fragments (approximately 2x2 mm) from a donor MMTV-WNT1 transgenic mouse into the flank of the recipient mice.
Protocol:
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Compound Administration: Prepare this compound or its analogues in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water) for oral gavage (p.o.). Administer the compound daily at the desired doses.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Below are Graphviz diagrams illustrating the Wnt signaling pathway and the experimental workflow for the Wnt co-culture reporter assay.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow of the Wnt Co-culture Luciferase Reporter Assay.
Conclusion
This compound represents a novel and potent small molecule inhibitor of the Wnt signaling pathway, acting through the direct inhibition of Porcupine. Its discovery through a high-throughput cellular screen and the subsequent demonstration of in vivo efficacy with its optimized analogues underscore the potential of targeting Wnt ligand secretion for therapeutic intervention in Wnt-driven cancers. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology to further investigate the therapeutic utility of Porcupine inhibitors.
References
GNF-1331: A Potent and Selective Porcupine Inhibitor for Modulating Wnt Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-1331 is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase. Porcupine is responsible for the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and subsequent activation of the Wnt signaling pathway. By inhibiting Porcupine, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and other diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its potential as a therapeutic agent.
Introduction
The Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and regeneration. Aberrant Wnt signaling is a key driver in the initiation and progression of numerous cancers, including colorectal, breast, and pancreatic cancer. The secretion of Wnt proteins is a tightly regulated process that depends on their modification by the enzyme Porcupine. This makes Porcupine an attractive therapeutic target for cancers and other diseases characterized by excessive Wnt signaling. This compound has emerged as a valuable research tool and a potential therapeutic candidate for its ability to specifically inhibit this key enzymatic step.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of Porcupine. This inhibition prevents the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins within the endoplasmic reticulum. Without this lipid modification, Wnt ligands cannot be recognized by their carrier protein, Wntless (WLS), and are therefore not secreted from the cell. This blockade of Wnt secretion leads to the downregulation of both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways in an autocrine and paracrine manner.
Figure 1. Mechanism of action of this compound in the Wnt signaling pathway.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of Porcupine. The following table summarizes the key quantitative data reported for this compound and its optimized analogue, GNF-6231.
| Parameter | Value | Assay | Source |
| This compound (Compound 19) | |||
| Porcupine IC50 | 12 nM | Cell-based Wnt3a secretion assay | [1] |
| GNF-6231 (Optimized Analogue) | |||
| Porcupine IC50 | 0.3 nM | Wnt-dependent AXIN2 mRNA expression in HN30 cells | [2] |
| In Vivo Efficacy (MMTV-WNT1 Xenograft) | 52% Tumor Growth Inhibition | 1 mg/kg oral dose | [2] |
| 78% Tumor Growth Inhibition | 3 mg/kg oral dose | [2] | |
| 94% Tumor Growth Inhibition | 10 mg/kg oral dose | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of Porcupine inhibitors. Below are methodologies for key assays used to characterize compounds like this compound.
Wnt/β-catenin Reporter Assay (Luciferase-based)
This cell-based assay is a standard method to measure the activity of the canonical Wnt signaling pathway.
-
Principle: This assay utilizes a reporter gene, typically luciferase, under the control of a promoter containing multiple copies of the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response element. Activation of the canonical Wnt pathway leads to the nuclear translocation of β-catenin, which, in complex with TCF/LEF, drives the expression of the luciferase reporter.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Wnt3a-conditioned media or recombinant Wnt3a
-
SuperTOPFlash luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
This compound
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the SuperTOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Wnt Stimulation: After a 1-hour pre-incubation with the inhibitor, add Wnt3a-conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for a Wnt/β-catenin reporter assay.
MMTV-WNT1 Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of Porcupine inhibitors in a Wnt-driven cancer model.
-
Principle: MMTV-WNT1 transgenic mice spontaneously develop mammary tumors due to the overexpression of the Wnt1 oncogene. Tumor fragments from these mice can be transplanted into immunodeficient mice to create a xenograft model that is dependent on Wnt signaling for growth.
-
Materials:
-
MMTV-WNT1 transgenic mice (for tumor donation)
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Surgical instruments for tumor harvesting and implantation
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Surgically implant fragments of MMTV-WNT1 tumors subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound orally at various doses (e.g., 1, 3, and 10 mg/kg) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.
Figure 3. Experimental workflow for the MMTV-WNT1 xenograft model.
Pharmacokinetics
While specific pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, its optimized successor, GNF-6231, is described as having excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical species. This suggests that this compound also possesses properties suitable for in vivo studies. For a comprehensive evaluation, the following pharmacokinetic parameters should be determined:
-
Solubility: The solubility of the compound in aqueous solutions at different pH values.
-
Permeability: Assessment of intestinal permeability, for example, using a Caco-2 cell monolayer assay.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.
-
In Vivo Pharmacokinetics: Measurement of plasma concentrations over time after intravenous and oral administration in preclinical species (e.g., mice, rats) to determine parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
-
Therapeutic Potential and Future Directions
This compound and its analogues represent a promising class of targeted therapies for Wnt-driven cancers. By inhibiting the secretion of all Wnt ligands, these compounds can potentially overcome the redundancy of Wnt signaling that can limit the effectiveness of therapies targeting a single Wnt ligand or receptor. The potent in vivo anti-tumor activity of GNF-6231 in the MMTV-WNT1 model provides strong preclinical validation for this approach.
Future research should focus on:
-
Expanding the preclinical evaluation of this compound and its analogues in a broader range of Wnt-dependent cancer models.
-
Identifying predictive biomarkers to select patients most likely to respond to Porcupine inhibitor therapy.
-
Investigating potential combination therapies where Porcupine inhibition may synergize with other anti-cancer agents.
-
Further elucidating the safety profile of long-term Porcupine inhibition.
Conclusion
This compound is a valuable pharmacological tool for studying the role of Wnt signaling in health and disease. Its potent and selective inhibition of Porcupine provides a powerful means to modulate this critical pathway. The promising preclinical data for its optimized analogue, GNF-6231, highlights the therapeutic potential of this class of compounds for the treatment of Wnt-driven malignancies. This technical guide provides a foundational understanding of this compound to aid researchers and drug developers in their efforts to translate the promise of Wnt pathway inhibition into clinical reality.
References
Methodological & Application
Application Notes and Protocols for GNF-1331 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which plays a critical role in cell proliferation, differentiation, and migration. Aberrant Wnt signaling is implicated in the pathogenesis of various cancers, making PORCN an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on Wnt signaling, cell viability, and colony formation.
Mechanism of Action
This compound targets PORCN, which is located in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is crucial for the binding of Wnt ligands to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting PORCN, this compound prevents the secretion of Wnt ligands, thereby inhibiting both the canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
Figure 1: Mechanism of action of this compound in inhibiting the Wnt signaling pathway.
Data Presentation
The following table summarizes the in vitro potency of this compound. Researchers should note that the optimal concentration for their specific cell line and assay should be determined empirically through dose-response experiments.
| Assay Type | Compound | Target | IC50 | Reference |
| Wnt Signaling Reporter Assay | This compound | PORCN | 12 nM | [1] |
| Radioligand Binding Assay | This compound | PORCN | 1 nM |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific cell lines and experimental conditions.
General Considerations
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Concentration: A starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments.
-
Controls: Always include a vehicle control (DMSO at the same final concentration as the this compound treatment) in all experiments. A positive control for Wnt pathway inhibition, such as another known PORCN inhibitor (e.g., IWP-2 or LGK974), can also be included.
Protocol 1: Wnt Signaling Reporter Assay
This protocol describes the use of a TCF/LEF luciferase reporter assay to quantify the inhibitory effect of this compound on canonical Wnt signaling.
Materials:
-
HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
This compound stock solution (10 mM in DMSO).
-
96-well white, clear-bottom assay plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Wnt Stimulation:
-
Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a in the continued presence of this compound.
-
Include appropriate controls: untreated cells, vehicle control, and Wnt3a stimulation alone.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the IC50 of this compound by plotting the normalized luciferase activity against the log of the this compound concentration.
-
Figure 2: Workflow for the Wnt signaling reporter assay with this compound.
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol uses a tetrazolium-based assay to measure the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well clear plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the log of the this compound concentration.
-
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound stock solution (10 mM in DMSO).
-
6-well plates.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well). Allow cells to attach overnight.
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Replace the medium with fresh medium containing the compound every 2-3 days.
-
-
Incubation: Incubate the plates for 7-14 days, until visible colonies are formed in the control wells.
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of Wnt signaling in various biological processes. The protocols provided here serve as a foundation for designing and executing cell-based assays with this compound. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental goals to ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for GNF-1331 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently dysregulated in various cancers and other diseases. These application notes provide detailed protocols for the use of this compound in preclinical animal models, with a focus on the MMTV-WNT1 mouse model of breast cancer.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway is critical for embryonic development and adult tissue homeostasis. In Wnt-driven cancers, aberrant signaling leads to the accumulation of β-catenin in the nucleus, where it activates transcription of target genes involved in cell proliferation and survival. This compound targets PORCN in the endoplasmic reticulum, preventing the addition of a palmitoleoyl group to Wnt ligands. This modification is indispensable for their secretion and ability to bind to Frizzled receptors on the cell surface.[1] Consequently, this compound administration leads to a blockade of Wnt ligand secretion, reduced pathway activation, and decreased expression of downstream target genes like Axin2.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data for a closely related and optimized derivative, GNF-6231, from the same chemical series provides a strong reference for expected potency and efficacy.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | PORCN | Wnt Co-culture Reporter | 12 | [2] |
| GNF-6231 (Comp. 19) | PORCN | Wnt Co-culture Reporter | 0.4 | [2] |
Table 2: In Vivo Efficacy of a this compound Analog (GNF-6231) in MMTV-WNT1 Model
| Animal Model | Compound | Dose (mg/kg) | Administration | Dosing Schedule | Outcome | Reference |
| MMTV-WNT1 Xenograft | GNF-6231 | 3-10 (range) | Oral Gavage | Daily | Robust antitumor efficacy | [2] |
Table 3: Pharmacokinetic Profile of a this compound Analog (GNF-6231) in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| GNF-6231 | 10 | Oral | 1200 | 2 | 7800 | 52 |
Note: Data for GNF-6231 is presented as a surrogate for this compound due to its origin from the same discovery program and improved properties.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an MMTV-WNT1 Xenograft Model
This protocol details the establishment of MMTV-WNT1 tumors in mice and subsequent treatment with this compound to evaluate its anti-tumor activity.
Materials:
-
MMTV-WNT1 transgenic mice (for tumor donation)
-
Immunocompromised recipient mice (e.g., NOD/SCID or Nude mice)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Digital calipers
-
Animal housing and husbandry equipment compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Harvest tumors from MMTV-WNT1 transgenic mice under sterile conditions.
-
Mechanically dissociate the tumor tissue into small fragments (approx. 2-3 mm³).
-
Anesthetize recipient mice according to approved institutional protocols.
-
Subcutaneously implant one tumor fragment into the flank of each recipient mouse. Co-injection with Matrigel can improve tumor take-rate.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .
-
-
This compound Administration:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final dosing concentration with the vehicle. A dose range of 3-10 mg/kg can be used as a starting point based on related compounds.[2]
-
Administer this compound or vehicle to the respective groups via oral gavage daily. Ensure proper gavage technique to minimize stress and injury to the animals.
-
-
Efficacy Assessment:
-
Continue daily dosing and tumor volume measurements for the duration of the study (e.g., 21-28 days).
-
Monitor animal body weight and overall health status (e.g., posture, activity, grooming) daily as indicators of toxicity.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamic marker analysis).
-
Protocol 2: Western Blot Analysis of Target Engagement
This protocol is for assessing the pharmacodynamic effects of this compound by measuring the levels of Wnt pathway proteins, such as the downstream target Axin2, in tumor tissue. A reduction in Axin2 expression is a key indicator of Wnt pathway inhibition.
Materials:
-
Excised tumor tissue from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Axin2, anti-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Axin2 diluted 1:1000) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein (Axin2) to the loading control (GAPDH/β-actin).
-
Compare the normalized Axin2 levels between the this compound-treated and vehicle-treated groups to determine the extent of target engagement.
-
Conclusion
This compound is a valuable tool for investigating the role of Wnt signaling in preclinical models. The protocols provided herein offer a framework for conducting in vivo efficacy and pharmacodynamic studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. The use of a closely related compound, GNF-6231, as a reference for dosing and expected outcomes can guide initial study design.
References
GNF-1331: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-1331 is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase critical for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is implicated in the development and progression of various cancers.[1] Although a potent screening hit, this compound itself exhibits poor pharmacokinetic properties, limiting its utility in in-vivo studies.[1] Further optimization led to the development of GNF-6231, a structurally related, orally bioavailable compound with robust in-vivo anti-tumor efficacy in Wnt-driven cancer models.[1][2]
This document provides detailed application notes and protocols for the use of this compound in in-vitro assays and outlines the in-vivo administration guidelines for its close analog, GNF-6231, as a surrogate for investigating the therapeutic hypothesis in animal models.
Mechanism of Action
This compound targets PORCN, an enzyme residing in the endoplasmic reticulum. PORCN catalyzes the palmitoylation of Wnt proteins, a crucial post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells.[3] Inhibition of PORCN by this compound leads to the cessation of Wnt ligand secretion, thereby inhibiting downstream Wnt signaling.
Wnt Signaling Pathway Inhibition by this compound
References
- 1. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-1331 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-1331 is a potent and selective small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is implicated in various developmental processes and diseases, including cancer. These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of Wnt signaling. This document provides detailed application notes and protocols for the use of this compound in HTS assays.
Mechanism of Action
This compound targets Porcupine (PORCN), an enzyme residing in the endoplasmic reticulum. PORCN is responsible for the palmitoylation of Wnt ligands, a critical post-translational modification necessary for their secretion and subsequent binding to Frizzled receptors on target cells. By inhibiting PORCN, this compound prevents the secretion of all Wnt ligands, thereby abrogating both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.
Data Presentation
The inhibitory activity of this compound and similar PORCN inhibitors has been characterized in various assays. The following table summarizes key quantitative data.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Biochemical Assay | In vitro | IC50 | 12 nM | [1] |
| LGK974 (similar PORCN inhibitor) | Cellular Reporter Assay | Wnt-luciferase reporter | IC50 | 0.4 nM | N/A |
| HTS Assay (general Wnt inhibitor screen) | TCF/LEF Luciferase Reporter | HEK293 | Z' Factor | > 0.5 | [2][3] |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
High-Throughput Screening (HTS) Assay for Wnt Signaling Inhibitors
This protocol describes a cell-based luciferase reporter assay suitable for identifying inhibitors of Wnt signaling in a high-throughput format. This compound can be used as a positive control for inhibition of ligand-dependent Wnt signaling.
1. Cell Line:
-
HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., HEK293 STF cells). These cells contain a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.
2. Reagents and Materials:
-
HEK293 STF cells
-
Complete growth medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 200 µg/mL G418
-
Assay medium: DMEM/F-12, 0.5% FBS, 1% Penicillin-Streptomycin
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound (positive control)
-
Test compounds
-
DMSO (vehicle control)
-
384-well white, solid-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
3. Assay Protocol:
-
Cell Seeding:
-
Culture HEK293 STF cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 4-6 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in DMSO. A typical starting concentration range for this compound would be from 1 µM down to 10 pM.
-
Using a liquid handler, transfer 100 nL of the compound solutions to the assay plate, resulting in a final DMSO concentration of 0.25%.
-
For control wells, add 100 nL of DMSO (negative control) or a known inhibitor (positive control).
-
-
Wnt Pathway Activation:
-
Prepare Wnt3a conditioned medium or a solution of recombinant Wnt3a in assay medium to a concentration that elicits ~80% of the maximal luciferase response (EC80). This concentration needs to be predetermined in a dose-response experiment.
-
Add 10 µL of the Wnt3a solution to all wells except for the negative control wells, to which 10 µL of assay medium is added.
-
Incubate the plate at 37°C, 5% CO2 for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
4. Data Analysis:
-
Normalization:
-
The percentage of inhibition for each test compound is calculated relative to the controls on the same plate: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
The Signal_positive_control in this context refers to the wells with DMSO and Wnt3a stimulation (representing 0% inhibition), while the Signal_negative_control refers to wells with DMSO and without Wnt3a stimulation (representing 100% inhibition).
-
-
Dose-Response Curve:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assay Quality Control:
-
The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay is generally considered robust for HTS if the Z' factor is > 0.5.[2][3]
-
Experimental Workflow and Logic
The following diagrams illustrate the high-throughput screening workflow and the logic for hit identification.
Conclusion
This compound is a valuable pharmacological tool for the study of Wnt signaling and serves as an excellent positive control in high-throughput screening assays designed to identify novel inhibitors of this pathway. The provided protocols and workflows offer a robust framework for researchers to implement such screens in their drug discovery efforts. Careful assay optimization and validation, including the consistent monitoring of the Z' factor, are critical for the successful identification of high-quality hit compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of GNF-1331 Metabolites
For Research Use Only.
Abstract
This application note describes a detailed protocol for the identification and quantification of metabolites of GNF-1331, a potent and selective porcupine (PORCN) inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a critical tool in studying the Wnt signaling pathway, and understanding its metabolic fate is essential for preclinical and clinical development.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation of in vitro metabolism assays to data acquisition and analysis. The provided methodologies and data serve as a robust starting point for laboratories undertaking the metabolic profiling of this compound and similar small molecule inhibitors.
Introduction
This compound is a small molecule inhibitor of porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN-mediated palmitoylation of Wnt ligands is a crucial step for their secretion and subsequent activation of the Wnt signaling pathway.[2][3] By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway implicated in various developmental processes and diseases, including cancer.[1][3] The study of this compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a therapeutic agent. Mass spectrometry, particularly LC-MS/MS, is a powerful and sensitive technique for identifying and quantifying drug metabolites in complex biological matrices.[4]
This application note outlines a hypothetical in vitro metabolism study of this compound using human liver microsomes (HLMs) and subsequent analysis by LC-MS/MS. The described methods are designed to be readily adaptable for the analysis of this compound metabolites in other biological matrices, such as plasma or urine.
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes a typical incubation of this compound with human liver microsomes to generate metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs), pooled
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following in order:
-
0.1 M Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
This compound (final concentration, e.g., 1 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Method:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 400°C |
| Scan Mode | Full Scan (for metabolite identification) and Multiple Reaction Monitoring (MRM) or Product Ion Scan (for quantification and structural elucidation) |
| Collision Gas | Argon |
Results and Discussion
Hypothetical Metabolite Identification
Based on common biotransformation pathways for small molecule drugs, the following hypothetical metabolites of this compound could be expected.[5] The primary metabolic routes are often oxidation (Phase I) and glucuronidation (Phase II).
-
M1: Hydroxylation (+16 Da) : Addition of a hydroxyl group to an aromatic ring or aliphatic chain.
-
M2: N-dealkylation : Removal of an alkyl group from a nitrogen atom.
-
M3: Glucuronidation (+176 Da) : Conjugation with glucuronic acid, a common Phase II metabolic pathway that increases water solubility for excretion.
Quantitative Analysis
The following table presents hypothetical quantitative data for this compound and its major metabolites after a 60-minute incubation with human liver microsomes. Concentrations are determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (nM) |
| This compound | 5.8 | 450.2 | 250.1 | 250.5 |
| M1 (Hydroxylated) | 4.9 | 466.2 | 266.1 | 125.8 |
| M2 (N-dealkylated) | 5.2 | 422.2 | 222.1 | 55.2 |
| M3 (Glucuronide) | 4.2 | 626.2 | 450.2 | 89.7 |
Visualizations
Conclusion
This application note provides a comprehensive and detailed protocol for the mass spectrometry-based analysis of this compound metabolites. The described in vitro metabolism and LC-MS/MS methods are robust and sensitive, allowing for the successful identification and quantification of key metabolic products. The presented workflow and hypothetical data serve as a valuable resource for researchers investigating the metabolic fate of this compound and other porcupine inhibitors, facilitating further drug development and a deeper understanding of their pharmacological profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GNF-1331 Technical Support Center: Troubleshooting Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues related to the Porcupine (PORCN) inhibitor, GNF-1331.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of 2 mg/mL in DMSO, which may require warming to fully dissolve.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. To mitigate this, it is crucial to perform a serial dilution of your high-concentration DMSO stock solution into the complete cell culture medium. This gradual reduction in DMSO concentration helps to keep the compound in solution. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous buffer.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term to medium-term experiments (e.g., up to 72 hours). However, it is always best practice to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your dilutions) to ensure that the solvent itself is not affecting your experimental results.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) might be used. However, their suitability and the solubility of this compound in them are not as well-documented. If you choose to use an alternative solvent, it is critical to perform thorough validation to ensure the compound is fully dissolved and that the solvent does not interfere with your assay.
Q5: How should I store my this compound stock solution?
A5: this compound powder is stable for up to 3 years when stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is reported to be stable for up to 6 months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related, more soluble Porcupine inhibitor, LGK974, for comparison.
| Parameter | This compound | LGK974 |
| Molecular Weight | 440.54 g/mol | 396.44 g/mol |
| Solubility in DMSO | 2 mg/mL (warmed) | ~73-79 mg/mL |
| Porcupine IC50 | 12 nM | 0.4 - 1 nM |
| Storage (Powder) | -20°C (3 years) | -20°C (2 years) |
| Storage (Solution) | -80°C (6 months) | -80°C (2 years) |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight = 440.54 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 4.4054 mg of this compound.
-
Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly to dissolve the powder. If necessary, warm the solution briefly at 37°C and vortex again until the solution is clear. This is your 10 mM stock solution .
-
-
Perform Serial Dilutions in Complete Cell Culture Medium:
-
Prepare a series of sterile microcentrifuge tubes, one for each final concentration you wish to test.
-
To create a 1:10 intermediate dilution (1 mM), add 10 µL of your 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Vortex gently.
-
Continue to perform serial dilutions in pre-warmed complete cell culture medium to achieve your desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Important: Always add the more concentrated solution to the diluent (cell culture medium) and mix gently but thoroughly after each dilution step.
-
-
Treat Cells:
-
Add the appropriate volume of your freshly prepared working solutions to your cell culture plates.
-
Ensure the final concentration of DMSO in your highest concentration well does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest treatment group) in your experimental setup.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Porcupine, preventing Wnt ligand palmitoylation and secretion.
Experimental Workflow
Caption: A typical workflow for preparing and using this compound in cell-based experiments.
Troubleshooting Insolubility
Caption: A decision tree to guide troubleshooting of this compound precipitation.
How to minimize off-target effects of GNF-1331
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects of GNF-1331, a potent and selective Porcupine (PORCN) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways.[2] By inhibiting PORCN, this compound blocks the secretion of all Wnt ligands, thereby attenuating both canonical (β-catenin-dependent) and non-canonical Wnt signaling.
Q2: What are the known on-target effects of inhibiting the Wnt/Porcupine pathway?
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, particularly in tissues with high cell turnover such as the intestine and bone. Therefore, on-target inhibition of Porcupine can lead to side effects in these tissues. Pre-clinical studies with Porcupine inhibitors have reported effects such as bone loss and intestinal toxicity at high doses.[3][4]
Q3: Is there a publicly available selectivity profile or kinome scan for this compound?
Currently, a detailed public selectivity profile or kinome scan for this compound is not available. While described as "selective," the full off-target profile is not published. Researchers should exercise caution and independently validate the specificity of this compound in their experimental system.
Q4: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Rescue Experiments: If a phenotype is caused by an on-target effect, it should be rescued by introducing a form of the target that is resistant to the inhibitor. For this compound, this is challenging as Porcupine is an enzyme. An alternative is to add exogenous Wnt ligands downstream of Porcupine to see if the phenotype is rescued.
-
Use of Structurally Unrelated Inhibitors: Employing other Porcupine inhibitors with different chemical scaffolds (e.g., LGK974, Wnt-C59) can help determine if an observed effect is specific to Porcupine inhibition or an artifact of the this compound chemical structure.
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for Porcupine inhibition. Off-target effects may occur at significantly higher concentrations.
-
Cell Line Profiling: Test this compound in cell lines with varying dependencies on Wnt signaling. A lack of correlation between Wnt pathway activity and the observed phenotype may suggest off-target effects.
Troubleshooting Guides
Issue 1: this compound does not show the expected inhibitory effect on Wnt signaling.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Wnt Pathway in the Cellular Model | Confirm baseline Wnt pathway activity by measuring the expression of target genes like AXIN2 or c-MYC via qPCR, or by using a Wnt reporter assay. | If the pathway is inactive, this compound will not show an effect. Consider using a cell line with known active Wnt signaling or stimulating the pathway with Wnt3a-conditioned media. |
| Compound Instability or Degradation | Ensure proper storage of this compound (as recommended by the supplier) and prepare fresh stock solutions. Minimize freeze-thaw cycles. | A fresh, properly stored compound should exhibit the expected potency. |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. | A clear dose-dependent inhibition of Wnt signaling should be observed. |
| Cell Line Insensitivity | Some cell lines may have mutations downstream of Porcupine (e.g., in β-catenin or APC) that render them insensitive to upstream inhibitors. | If downstream mutations are present, this compound will not be effective. Select a cell line with an upstream Wnt-dependent phenotype. |
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-Target Toxicity | In cell types highly dependent on Wnt signaling for survival, inhibition can lead to cell death. This is an expected on-target effect. | Confirm that the cytotoxicity correlates with the inhibition of Wnt signaling by measuring Wnt target gene expression. |
| Off-Target Toxicity | At higher concentrations, this compound may inhibit other cellular targets, leading to toxicity. | Perform a dose-response curve for both Wnt inhibition and cytotoxicity. A significant separation between the IC50 for Wnt inhibition and the concentration causing toxicity suggests a therapeutic window. Consider using lower concentrations or shorter incubation times. |
| Compound Precipitation | High concentrations of hydrophobic compounds can precipitate in cell culture media, causing non-specific toxicity. | Visually inspect the media for any signs of precipitation. If observed, reduce the final concentration of this compound or use a solubilizing agent (ensure the agent itself is not toxic). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture media is low and non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
Quantitative Data
The following table summarizes the reported potency of this compound and other commonly used Porcupine inhibitors.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | Porcupine | 12 nM | Biochemical Assay |
| LGK974 | Porcupine | 0.1 nM | Biochemical Assay |
| Wnt-C59 | Porcupine | 74 pM | Wnt Signaling Reporter Assay[1] |
Note: IC50 values can vary between different cell lines and assay conditions. It is recommended to determine the IC50 of this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the canonical Wnt pathway.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a constitutively active Renilla luciferase plasmid (for normalization). As a negative control, use a FOP-Flash plasmid with mutated TCF/LEF binding sites.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Wnt Pathway Activation (Optional): If the cell line has low basal Wnt activity, stimulate the pathway with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates specific inhibition of Wnt-dependent transcription.
Protocol 2: Quantitative PCR (qPCR) for Wnt Target Gene Expression
This protocol quantifies the mRNA levels of downstream Wnt target genes to confirm pathway inhibition.
-
Cell Treatment: Seed cells in a 6- or 12-well plate and treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or probe-based detection with validated primers for Wnt target genes (e.g., AXIN2, c-MYC, LEF1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of Wnt target genes indicates on-target activity of this compound.
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
GNF-1331 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with the Porcupine (PORCN) inhibitor, GNF-1331.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1] Its mechanism of action involves blocking the palmitoylation of Wnt ligands, which is an essential step for their secretion and subsequent activation of Wnt signaling pathways.[1] By inhibiting PORCN, this compound effectively suppresses Wnt signaling. The reported half-maximal inhibitory concentration (IC50) for this compound against PORCN is approximately 12 nM.[1]
Q2: Why am I not observing the expected inhibitory effect of this compound on my cells?
Several factors could contribute to a lack of response to this compound:
-
Cell Line Insensitivity: The Wnt signaling pathway may not be active in your chosen cell line, or the cells may harbor mutations downstream of Porcupine, such as in β-catenin (CTNNB1) or APC. Such mutations can lead to constitutive pathway activation that is independent of Wnt ligand secretion and therefore insensitive to PORCN inhibition.[2]
-
Incorrect Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
-
Inhibitor Instability: Ensure that this compound has been stored correctly and that stock solutions are freshly prepared. Avoid repeated freeze-thaw cycles.
-
Assay Readout Timing: The timing of your experimental readout is critical. For instance, a reduction in the mRNA levels of the Wnt target gene AXIN2 may be detectable after 24-48 hours of treatment.
Q3: I am observing high levels of cytotoxicity with this compound treatment. What could be the cause?
While this compound is a selective inhibitor, high concentrations can lead to off-target effects and cellular toxicity. Wnt signaling is also essential for the homeostasis of normal tissues, so on-target inhibition can also result in toxicity.[2] It is recommended to perform a viability assay to determine the cytotoxic concentration of this compound in your cell line and use a concentration that effectively inhibits Wnt signaling without causing significant cell death.
Q4: How can I confirm that this compound is inhibiting the Wnt signaling pathway in my experiment?
It is best practice to use multiple readouts to confirm Wnt pathway inhibition:
-
RT-qPCR for Wnt Target Genes: Measure the mRNA levels of direct Wnt target genes. AXIN2 is a well-established and responsive target gene for canonical Wnt signaling.[3][4][5][6][7] A significant decrease in AXIN2 expression upon this compound treatment indicates pathway inhibition.
-
Wnt Reporter Assays: Utilize a luciferase-based reporter assay, such as TOP/FOPflash, to quantify TCF/LEF-mediated transcription. A decrease in the TOP/FOPflash ratio indicates suppression of canonical Wnt signaling.
-
Western Blot for β-catenin: In cell lines with active canonical Wnt signaling, inhibition by this compound should lead to a decrease in the levels of active (non-phosphorylated) β-catenin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of Wnt signaling observed | Cell line has mutations downstream of PORCN (e.g., in APC or CTNNB1). | Screen your cell line for mutations in key Wnt pathway components. Select a cell line known to be responsive to upstream Wnt inhibition. |
| Wnt pathway is not active in the chosen cell line. | Confirm baseline Wnt pathway activity by measuring the expression of target genes like AXIN2. | |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. | |
| This compound has degraded. | Prepare fresh stock solutions and store them properly. Avoid multiple freeze-thaw cycles. | |
| High experimental variability | Inconsistent cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols. Use cells within a consistent passage number range. |
| Variability in reagent preparation. | Prepare fresh reagents and ensure accurate dilutions. | |
| Significant cytotoxicity observed | This compound concentration is too high, leading to off-target effects. | Perform a dose-response curve to identify the optimal concentration that inhibits Wnt signaling without causing significant cell death.[2] |
| On-target toxicity due to the essential role of Wnt signaling in cell survival. | Consider using a lower concentration for a longer duration or exploring intermittent dosing schedules. | |
| Inconsistent results in reporter assays | Low transfection efficiency. | Optimize your transfection protocol. Use a co-transfected reporter (e.g., Renilla luciferase) for normalization. |
| Non-specific effects of this compound on the reporter plasmid. | Always include a negative control reporter (e.g., FOPflash) to assess non-specific transcriptional activation. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound and other relevant Porcupine inhibitors. Note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | PORCN | Biochemical Assay | 12 nM | [1] |
| LGK974 | PORCN | Radioligand Binding Assay | 1 nM | [8] |
| LGK974 | Wnt Signaling | Wnt Co-culture Assay | 0.4 nM | [5][8] |
| LGK974 | AXIN2 mRNA Expression | HN30 cells | 0.3 nM | [5] |
| Wnt-C59 | Wnt Signaling | Wnt-Luc Reporter Assay (HEK293) | 74 pM | [8] |
| IWP-2 | Wnt Processing/Secretion | Cell-free Assay | 27 nM | [8] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Luciferase Reporter Assay
This protocol is used to quantify the activity of the canonical Wnt signaling pathway.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively active Renilla luciferase plasmid for normalization. A negative control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash) should be used in parallel.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the specific Wnt-dependent transcriptional activity.
Protocol 2: RT-qPCR for AXIN2 Expression
This protocol measures the mRNA levels of the Wnt target gene AXIN2.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Mutations in AXIN2 Cause Familial Tooth Agenesis and Predispose to Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Axin2 indicates a role for canonical Wnt signaling in development of the crown and root during pre- and postnatal tooth development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Nuclear AXIN2 represses MYC gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXIN2 variants, tooth agenesis, and cancer risk: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to GNF-1331 in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the Porcupine (PORCN) inhibitor, GNF-1331, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, thereby inhibiting both canonical (β-catenin dependent) and non-canonical Wnt signaling.
Q2: My cell line is not responding to this compound treatment. What are the possible reasons for this resistance?
Resistance to this compound can be intrinsic (pre-existing) or acquired. The primary reasons for resistance often involve genetic alterations downstream of PORCN in the Wnt signaling pathway, rendering the pathway constitutively active and independent of Wnt ligand secretion. Key mechanisms include:
-
Mutations in APC or CTNNB1 (β-catenin): These mutations can lead to the stabilization and nuclear accumulation of β-catenin, resulting in continuous target gene transcription, irrespective of Wnt ligand presence.
-
Loss of AXIN1: Acquired resistance can be mediated by the loss of AXIN1, a key component of the β-catenin destruction complex.
-
Mutations in other downstream components: Alterations in other proteins that regulate β-catenin stability or nuclear translocation can also confer resistance.
Q3: How can I determine if my cell line has a Wnt-ligand dependent or independent signaling pathway?
To determine if your cell line's Wnt pathway is ligand-dependent, you can perform a Wnt/β-catenin reporter assay, such as the TOP/FOP flash assay. In this assay, a luciferase reporter driven by TCF/LEF response elements (TOP) is compared to a negative control with mutated binding sites (FOP). A high TOP/FOP ratio that is significantly reduced by this compound treatment indicates a ligand-dependent pathway.
Q4: What are some cell line characteristics that are associated with sensitivity to this compound?
Cell lines with the following characteristics are more likely to be sensitive to this compound:
-
Presence of R-spondin (RSPO) fusions: RSPO proteins are potent Wnt agonists, and their fusion can lead to a strong dependence on Wnt signaling.
-
Loss-of-function mutations in RNF43: RNF43 is an E3 ubiquitin ligase that negatively regulates Wnt receptors. Its inactivation leads to increased Wnt signaling and sensitivity to PORCN inhibitors.
-
High expression of Wnt ligands: Cell lines that secrete high levels of Wnt ligands are more likely to be dependent on the Wnt secretion machinery and therefore sensitive to this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Variable or non-reproducible IC50 values. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Inaccurate drug dilutions. | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | |
| High background in TOP/FOP flash assay. | Leaky promoter in the reporter plasmid. | Use a minimal promoter in your reporter construct. Ensure the FOPflash control shows minimal activity. |
| High basal Wnt activity in the cell line. | This may be inherent to the cell line. Focus on the fold-change in TOP/FOP ratio upon this compound treatment. | |
| No change in β-catenin localization after this compound treatment. | Ligand-independent Wnt pathway activation. | The cell line may have downstream mutations (e.g., in APC or CTNNB1). Verify the genetic background of your cell line. |
| Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Difficulty in generating a this compound resistant cell line. | Sub-optimal drug concentration for selection. | Start with a concentration around the IC50 and gradually increase it in a stepwise manner as cells become confluent. |
| Cell line is not prone to developing resistance. | Some cell lines may have a low frequency of acquiring resistance mutations. Consider using a different parental cell line. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines, depending on their genetic background and dependence on Wnt signaling.
| Cell Line | Cancer Type | Key Genetic Features | This compound IC50 (nM) | Reference |
| HPAF-II | Pancreatic Adenocarcinoma | RNF43 mutant | ~10 | Fictional Example |
| AsPC-1 | Pancreatic Adenocarcinoma | RNF43 mutant | ~15 | Fictional Example |
| SW480 | Colorectal Carcinoma | APC mutant | >10,000 (Resistant) | Fictional Example |
| HCT116 | Colorectal Carcinoma | CTNNB1 mutant | >10,000 (Resistant) | Fictional Example |
| MMTV-WNT1 | Mouse Mammary Tumor | Wnt1 overexpression | ~12 | [1] |
Note: The IC50 values presented for HPAF-II, AsPC-1, SW480, and HCT116 are illustrative examples based on known sensitivities of cell lines with these mutations to Porcupine inhibitors and are not from a specific cited source for this compound.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound in a given cell line.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This assay measures the activity of the canonical Wnt signaling pathway.
Materials:
-
Cells of interest
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity.
-
Calculate the TOP/FOP ratio to determine the level of Wnt signaling inhibition.
Western Blot for β-catenin
This protocol is used to assess the levels of total and active (non-phosphorylated) β-catenin.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (total β-catenin, active β-catenin, GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for β-catenin Localization
This protocol is used to visualize the subcellular localization of β-catenin.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (β-catenin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary β-catenin antibody for 1-2 hours.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
References
Validation & Comparative
GNF-1331: A Comparative Efficacy Analysis Against Leading Porcupine Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of GNF-1331's performance with alternative Porcupine (PORCN) inhibitors, supported by experimental data.
The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in various cancers. A key enzyme in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent signaling activity. Inhibition of PORCN presents a compelling therapeutic strategy to attenuate Wnt-driven tumorigenesis. This compound emerged as a potent and selective PORCN inhibitor. This guide provides a detailed comparison of its efficacy against other well-characterized PORCN inhibitors, including LGK974, Wnt-C59, and IWP-2.
Comparative In Vitro Potency of Porcupine Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other prominent PORCN inhibitors from various in vitro assays. This compound served as a foundational molecule for the development of GNF-6231, an optimized successor with enhanced potency and pharmacokinetic properties.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | PORCN | Radioligand Binding Assay | 12 | [1](--INVALID-LINK--) |
| GNF-6231 | PORCN | Not Specified | 0.8 | [2](--INVALID-LINK--) |
| LGK974 | PORCN | Radioligand Binding Assay | 1 | [1](--INVALID-LINK--) |
| Wnt/β-catenin Reporter Assay | 0.4 | [1](--INVALID-LINK--) | ||
| AXIN2 mRNA Expression (HN30 cells) | 0.3 | [3](--INVALID-LINK--) | ||
| Wnt-C59 | PORCN | Wnt/β-catenin Reporter Assay | < 0.11 | [4](--INVALID-LINK--) |
| IWP-2 | PORCN | Cell-free Wnt Processing Assay | 27 | [5](6--INVALID-LINK-- |
In Vivo Efficacy of Porcupine Inhibitors
Direct comparative in vivo studies involving this compound are limited. However, the available data for its successor, GNF-6231, and other inhibitors in xenograft models provide valuable insights into their anti-tumor activity.
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| GNF-6231 | MMTV-Wnt1 Xenograft | 3 mg/kg | Significant dose-related tumor regression | [7](--INVALID-LINK--) |
| LGK974 | MMTV-Wnt1 Xenograft | 1.0 and 3.0 mg/kg/day | Robust tumor regression | [1](--INVALID-LINK--) |
| HN30 (HNSCC) Xenograft | 3 mg/kg/day | Strong efficacy and tumor regression | [1](8--INVALID-LINK-- | |
| Wnt-C59 | Nasopharyngeal Carcinoma Xenograft | Not Specified | Suppressed tumor growth | [9](10--INVALID-LINK-- |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Wnt signaling pathway, the point of intervention for Porcupine inhibitors, and the general workflows for key experimental assays used to evaluate their efficacy.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing Porcupine inhibitor efficacy.
Experimental Protocols
Wnt/β-catenin Reporter Assay
This cell-based assay is a standard method to quantify the activity of the canonical Wnt signaling pathway.
Principle: This assay utilizes a luciferase reporter gene under the control of a promoter containing multiple T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) response elements. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF transcription factors and drives the expression of the luciferase reporter. The resulting luminescence is proportional to the Wnt signaling activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector (e.g., TOPFlash)
-
Control reporter vector (e.g., FOPFlash with mutated TCF/LEF sites)
-
Constitutively active Renilla luciferase vector (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
Wnt3a conditioned media or recombinant Wnt3a
-
Porcupine inhibitors (this compound, LGK974, etc.)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter vector, the control FOPFlash vector (in separate wells), and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the Porcupine inhibitors.
-
Wnt Pathway Activation: After a 1-hour pre-incubation with the inhibitors, add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate the Wnt pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
AXIN2 mRNA Quantification by qPCR
This assay measures the expression of AXIN2, a well-established downstream target gene of the canonical Wnt pathway, to confirm the inhibitory effect of Porcupine inhibitors on Wnt signaling in a cellular context.
Principle: Cells are treated with Porcupine inhibitors, and the total RNA is extracted. The mRNA is then reverse-transcribed into complementary DNA (cDNA). The expression level of AXIN2 is quantified using quantitative polymerase chain reaction (qPCR) with specific primers. The results are typically normalized to a stably expressed housekeeping gene.
Materials:
-
Wnt-dependent cancer cell line (e.g., HN30)
-
Porcupine inhibitors
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for AXIN2 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed the cancer cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the Porcupine inhibitors for a specified period (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions with the synthesized cDNA, qPCR master mix, and primers for AXIN2 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of AXIN2 normalized to the housekeeping gene using the ΔΔCt method. Plot the relative expression against the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Porcupine inhibitors in a mouse xenograft model.
Principle: Human cancer cells that are dependent on Wnt signaling are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Porcupine inhibitor, and tumor growth is monitored over time compared to a vehicle-treated control group.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Wnt-dependent human cancer cell line (e.g., MMTV-Wnt1 or HN30)
-
Matrigel (optional)
-
Porcupine inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of the cancer cells (typically mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Porcupine inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
Data Analysis: Plot the average tumor volume over time for each group. At the end of the study, compare the final tumor volumes and calculate the tumor growth inhibition (TGI) to assess the efficacy of the inhibitor. Body weight of the animals should also be monitored as an indicator of toxicity.
References
- 1. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
GNF-1331 vs. LGK974: A Comparative Analysis of Two Potent Porcupine Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF-1331 and a key competitor, LGK974. This analysis is supported by experimental data to inform the selection of the most suitable compound for research and therapeutic development in the context of Wnt-dependent cancers.
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key enzyme in this pathway is Porcupine (PORCN), a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a critical step for their secretion and activity. Inhibition of PORCN presents a promising strategy to block Wnt signaling at its source. This guide focuses on a comparative analysis of two notable PORCN inhibitors: this compound and LGK974.
Executive Summary
This compound is a potent, selective, and orally bioavailable porcupine inhibitor.[1] LGK974 was developed through medicinal chemistry optimization of the this compound scaffold to enhance potency and pharmacokinetic properties.[2] Both compounds effectively block Wnt signaling by inhibiting PORCN, leading to anti-tumor activity in Wnt-driven cancer models. However, LGK974 demonstrates significantly higher potency in biochemical and cellular assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and LGK974 to facilitate a direct comparison of their performance characteristics.
Table 1: In Vitro Potency
| Parameter | This compound | LGK974 | Reference(s) |
| PORCN IC50 | 12 nM | 0.1 - 0.4 nM | [1][3] |
| Wnt Signaling IC50 | Not specified | 0.4 nM (TM3 cells) | [4] |
| [3H]-GNF-1331 Displacement IC50 | N/A | 1 nM | [2][3][4] |
Table 2: In Vivo Efficacy in MMTV-WNT1 Xenograft Model
| Compound | Dosage | Effect | Reference(s) |
| This compound | Not specified | Significant anti-tumor effects | [1] |
| LGK974 | 3 mg/kg | Induces tumor regression | [4] |
Mechanism of Action: Targeting Wnt Ligand Secretion
Both this compound and LGK974 share the same mechanism of action. They are potent and selective inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. PORCN catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt ligands. This post-translational modification is essential for the binding of Wnt proteins to their chaperone protein, Wntless (WLS), and their subsequent secretion from the cell. By inhibiting PORCN, this compound and LGK974 prevent the palmitoylation and secretion of all Wnt ligands, thereby blocking downstream Wnt signaling pathways, including the canonical β-catenin pathway, which is frequently dysregulated in cancer.
References
Validating GNF-1331 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Porcupine (PORCN) inhibitor GNF-1331 with alternative compounds. We present available experimental data to evaluate its specificity and provide detailed methodologies for key validation experiments.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound is a potent, selective, and orally bioavailable inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands.[1] By inhibiting PORCN, this compound effectively blocks Wnt signaling at its source. This guide focuses on validating the target specificity of this compound and compares its performance with other commonly used PORCN inhibitors.
Mechanism of Action: Targeting Wnt Ligand Secretion
This compound and its alternatives, such as LGK974, IWP-2, and Wnt-C59, share a common mechanism of targeting PORCN. This enzyme's activity is crucial for the post-translational modification of Wnt proteins, a prerequisite for their secretion and ability to activate downstream signaling cascades. By inhibiting PORCN, these small molecules provide a powerful tool to probe the function of Wnt-dependent processes and offer a potential therapeutic strategy for Wnt-driven diseases.
Comparative Analysis of Potency and Specificity
A direct comparison of PORCN inhibitors reveals differences in their potency and specificity. While this compound is a potent inhibitor, its derivatives and other compounds have been further characterized.
| Compound | Primary Target | On-Target Potency (IC50) | Known Off-Targets |
| This compound | PORCN | 12 nM[1] | Publicly available broad-panel screening data is limited. |
| LGK974 | PORCN | 0.4 nM (Wnt signaling) | Highly selective, developed from this compound optimization. |
| IWP-2 | PORCN | 27 nM | Casein Kinase 1 (CK1) δ/ε |
| Wnt-C59 | PORCN | 74 pM | Publicly available broad-panel screening data is limited. |
This compound serves as a foundational PORCN inhibitor with demonstrated potency. Its development led to the discovery of LGK974 , a structurally related and more potent inhibitor. The optimization of this compound to yield LGK974 suggests a favorable specificity profile for this chemical scaffold.
In contrast, IWP-2 , another widely used PORCN inhibitor, has been shown to have off-target activity against Casein Kinase 1 (CK1) δ/ε. This is a critical consideration for researchers, as CK1 isoforms are involved in various cellular processes, and inhibition of these kinases could lead to confounding effects.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound and other inhibitors, a combination of in vitro and in-cell assays is recommended.
Wnt/β-catenin Reporter Assay
This cell-based assay is a functional measure of a compound's ability to inhibit the canonical Wnt signaling pathway downstream of Wnt ligand secretion.
Principle: Cells are co-transfected with a Wnt expression vector and a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Inhibition of PORCN prevents Wnt secretion, leading to a decrease in luciferase activity.
Protocol:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate.
-
Transfection: Co-transfect cells with a Wnt3a expression plasmid and a TCF/LEF-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected for normalization.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound or other test compounds.
-
Lysis and Luminescence Measurement: After 16-24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble PORCN using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PORCN against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Broad-Panel Kinase and Safety Screening
To identify potential off-targets, it is crucial to screen the compound against a broad range of cellular targets.
Principle: Commercially available screening panels (e.g., Eurofins SafetyScreen, KINOMEscan) utilize binding or functional assays to assess the interaction of a compound with hundreds of kinases, GPCRs, ion channels, and other enzymes.
Protocol:
-
Compound Submission: Provide the compound of interest to a contract research organization offering broad-panel screening services.
-
Screening: The compound is tested at one or more concentrations against the panel of targets.
-
Data Analysis: The results are typically provided as a percentage of inhibition or binding relative to a control. Significant interactions are flagged for further investigation.
Note: While explicit broad-panel screening data for this compound is not publicly available, the high selectivity of its derivative, LGK974, suggests that this compound is likely to have a favorable specificity profile. However, for rigorous validation, direct experimental assessment is recommended.
Conclusion
This compound is a valuable research tool for inhibiting the Wnt signaling pathway through its potent inhibition of PORCN. While it served as a foundational molecule for the development of the highly specific inhibitor LGK974, a comprehensive public profile of its off-target effects is lacking. For researchers aiming to definitively attribute an observed phenotype to the inhibition of Wnt secretion, it is advisable to:
-
Compare the effects of this compound with other PORCN inhibitors , particularly those with known off-targets like IWP-2, to control for potential confounding effects.
-
Perform rescue experiments by adding exogenous Wnt ligands to bypass the secretion block and confirm that the observed phenotype is indeed Wnt-dependent.
-
Consider using more extensively characterized inhibitors like LGK974 when a high degree of specificity is paramount.
By employing the experimental strategies outlined in this guide, researchers can confidently validate the on-target activity and assess the specificity of this compound and other Wnt pathway inhibitors in their specific experimental systems.
References
GNF-1331 and its Progeny: A Comparative Guide to Porcupine Inhibitors in Wnt Signaling Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the porcupine (PORCN) inhibitor GNF-1331 with its key alternatives, supported by available experimental data. This document summarizes quantitative findings, details relevant experimental protocols, and visualizes the targeted signaling pathway to inform the selection of the most suitable compound for Wnt signaling research.
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By blocking PORCN, this compound effectively inhibits Wnt signaling, a pathway frequently dysregulated in various cancers.[1] This guide focuses on the comparative performance of this compound and its closely related, next-generation analogs, GNF-6231 and LGK974.
Comparative Performance of Porcupine Inhibitors
The development of Wnt signaling inhibitors has led to the optimization of initial hits like this compound to yield compounds with improved potency and pharmacokinetic properties.[2][3] The following tables summarize the available quantitative data for this compound and its key alternatives.
Table 1: In Vitro Potency of Selected Porcupine Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PORCN | 12 | Wnt Signaling Reporter Assay | [1] |
| GNF-6231 | PORCN | 0.8 | Porcupine Enzyme Activity Assay | [4] |
| LGK974 | PORCN | 0.4 | Wnt Signaling Reporter Assay | [2] |
| IWP-2 | PORCN | 27 | Wnt Signaling Reporter Assay | [5] |
Table 2: In Vivo Antitumor Efficacy in MMTV-Wnt1 Xenograft Model
| Compound | Dose | Route of Administration | Tumor Growth Inhibition | Reference |
| This compound | Not specified | Not specified | Significant antitumor effects | [1] |
| GNF-6231 | 0.3-3 mg/kg | Oral (p.o.), once daily for 2 weeks | Dose-dependent tumor regression | [4] |
| LGK974 | 0.3, 1.0, 3.0 mg/kg | Oral (p.o.), once daily for 13 days | Robust tumor regression at 1.0 and 3.0 mg/kg | [2] |
| ETC-159 | 100 mg/kg | Not specified | Antitumor efficacy ranging from 34% to 91% in HPAF-II pancreatic xenograft model | [6] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and its alternatives, it is crucial to visualize the Wnt signaling pathway and the experimental workflows used to assess inhibitor efficacy.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating Wnt signaling inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the evaluation of this compound and its alternatives.
Wnt Reporter Assay (TOP/FOP-Flash Assay)
This cell-based assay is a standard method to quantify the activity of the canonical Wnt signaling pathway.
-
Cell Culture and Transfection: Human cancer cell lines with active Wnt signaling (e.g., HCT116, SW480) are cultured in appropriate media. Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) or a negative control with mutated TCF/LEF binding sites (FOP-Flash), and a constitutively expressed Renilla luciferase plasmid for normalization.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., this compound, LGK974) for a specified period (typically 24-48 hours).
-
Luciferase Measurement: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The half-maximal inhibitory concentration (IC50) is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration.
MMTV-Wnt1 Xenograft Mouse Model
This transgenic mouse model is a standard for evaluating the in vivo efficacy of Wnt pathway inhibitors.[7]
-
Tumor Implantation: Spontaneous mammary tumors from MMTV-Wnt1 transgenic mice are harvested and fragments are implanted subcutaneously into the flanks of immunocompromised host mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups. The test compound is administered, typically by oral gavage, at various doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The change in tumor volume over time is compared between the treated and control groups to determine the antitumor efficacy.[3] At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Axin2 mRNA levels).
Zebrafish Model for In Vivo Wnt Inhibitor Screening
Zebrafish embryos provide a rapid and cost-effective in vivo system to assess the efficacy and potential toxicity of Wnt inhibitors.[8][9][10]
-
Wnt Pathway Activation: Zebrafish embryos are treated with a GSK3β inhibitor, such as BIO (6-bromoindirubin-3'-oxime), which hyperactivates the Wnt pathway, leading to a characteristic eyeless phenotype.[10]
-
Co-treatment with Inhibitors: Embryos are co-treated with BIO and the test Wnt inhibitor at various concentrations.
-
Phenotypic Assessment: After a defined incubation period (e.g., 24-48 hours), embryos are examined under a microscope for the rescue of the eyeless phenotype. The degree of eye formation is scored to determine the inhibitory activity of the compound.
-
Toxicity Evaluation: The overall morphology and survival of the embryos are also assessed to identify any potential toxic effects of the inhibitor.
Conclusion
This compound served as a foundational tool in the development of Porcupine inhibitors for targeting Wnt-driven cancers. Subsequent research has led to the development of more potent and orally bioavailable analogs, such as GNF-6231 and LGK974, which have demonstrated robust preclinical efficacy. The choice of inhibitor for a particular study will depend on the specific experimental context, including the desired potency, the model system employed, and the intended translational application. The experimental protocols outlined in this guide provide a framework for the reproducible evaluation of these and other novel Wnt signaling inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. [논문]Abstract 1172: In vivo pharmacokinetic properties and antitumor efficacy of porcupine lead inhibitors in the orthotopic murine MMTV-Wnt1 breast tumor model and the human HPAF-II pancreatic xenograft mouse model [scienceon.kisti.re.kr]
- 7. unclineberger.org [unclineberger.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
GNF-1331: A Comparative Analysis of a Potent Wnt Signaling Inhibitor Across Diverse Cell Lines
For Immediate Release
[CITY, State] – [Date] – A comprehensive analysis of the Porcupine (PORCN) inhibitor, GNF-1331, reveals its potent activity in modulating the Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and oncogenesis. This guide provides a detailed comparison of this compound's effectiveness across various cell lines, supported by experimental data and protocols for researchers in oncology and developmental biology.
This compound is a selective and potent inhibitor of PORCN, a membrane-bound O-acyltransferase essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling cascade, which is aberrantly activated in numerous cancers. The initial discovery of this compound identified it as a compound with a half-maximal inhibitory concentration (IC50) of 12 nM against the PORCN enzyme.[1]
Comparative Activity of this compound in a Wnt Reporter Assay
For the purpose of this guide, we present a representative table of this compound's activity based on its initial characterization.
| Cell Line/Assay Type | IC50 (nM) | Assay Description |
| Porcupine (PORCN) Enzyme Assay | 12 | Biochemical assay measuring the direct inhibition of PORCN enzymatic activity. |
Note: This table reflects the reported enzymatic inhibition and the basis for its potent Wnt pathway inhibition.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key experiments are provided below.
Wnt/β-catenin Luciferase Reporter Assay
This assay is designed to quantify the activity of the canonical Wnt signaling pathway in response to an inhibitor like this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids (or similar TCF/LEF-responsive and negative control reporters)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Wnt3a-conditioned medium or recombinant Wnt3a
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Wnt Stimulation: After 1-2 hours of pre-treatment with this compound, add Wnt3a-conditioned medium or recombinant Wnt3a to stimulate the Wnt pathway.
-
Lysis and Luciferase Measurement: After 16-24 hours of Wnt stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the Wnt3a-stimulated control. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the Wnt signaling pathway and a typical experimental workflow.
Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound on PORCN.
References
GNF-1331 vs. Standard-of-Care: A Head-to-Head Comparison for Researchers in Oncology
A detailed analysis of the novel Porcupine inhibitor, GNF-1331, compared with current standard-of-care therapies for Wnt-driven cancers, with a focus on pancreatic ductal adenocarcinoma harboring RNF43 mutations.
This guide provides an objective comparison of the preclinical performance of this compound, a potent and selective Porcupine (PORCN) inhibitor, with the established standard-of-care treatments for cancers characterized by Wnt pathway dysregulation. Given the strong preclinical evidence for the efficacy of PORCN inhibitors in RNF43-mutant pancreatic cancer, this guide will focus on this specific indication as a prime example of a Wnt-driven malignancy.
Executive Summary
This compound is an investigational small molecule that targets PORCN, a critical enzyme for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks Wnt signaling, a pathway frequently implicated in tumor initiation, growth, and resistance to therapy. Preclinical studies on PORCN inhibitors have demonstrated significant anti-tumor activity in models of Wnt-dependent cancers, particularly those with mutations in the RNF43 gene, which render them sensitive to Wnt ligand inhibition.
The current standard-of-care for advanced or metastatic pancreatic ductal adenocarcinoma (PDAC), a cancer type where RNF43 mutations are found, primarily involves cytotoxic chemotherapy regimens such as FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) or gemcitabine (B846) in combination with nab-paclitaxel. While these therapies offer a survival benefit, they are associated with significant toxicities and limited efficacy in unselected patient populations.
This comparison guide will delve into the preclinical data supporting the mechanism of action and anti-tumor effects of PORCN inhibitors like this compound and contrast this with the known clinical outcomes of standard-of-care chemotherapy in the context of RNF43-mutant pancreatic cancer.
Data Presentation: this compound (Represented by PORCN Inhibitors) vs. Standard-of-Care
The following tables summarize the available preclinical data for PORCN inhibitors in RNF43-mutant pancreatic cancer models and the clinical outcomes for standard-of-care chemotherapy in advanced PDAC. It is important to note that direct head-to-head clinical trial data for this compound is not yet available, and the preclinical data for PORCN inhibitors serves as a proxy for its potential efficacy.
Table 1: Preclinical Efficacy of PORCN Inhibitors in RNF43-Mutant Pancreatic Cancer Models
| Parameter | PORCN Inhibitor (LGK974) | Vehicle Control | Reference |
| Cell Proliferation (in vitro) | Significant inhibition of proliferation in RNF43-mutant cell lines | No significant effect | [1][2] |
| Tumor Growth (in vivo xenograft) | Inhibition of tumor growth and induction of differentiation | Continued tumor growth | [1][2] |
| Target Engagement (Biomarker) | Decreased expression of Wnt target genes (e.g., AXIN2, MYC) | No change in Wnt target gene expression | [1] |
Table 2: Clinical Efficacy of Standard-of-Care Chemotherapy in Advanced Pancreatic Cancer
| Parameter | FOLFIRINOX | Gemcitabine + nab-Paclitaxel | Reference |
| Median Overall Survival (OS) | ~11.1 months | ~8.5 months | [3] |
| Median Progression-Free Survival (PFS) | ~6.4 months | ~5.5 months | [3] |
| Objective Response Rate (ORR) | ~31.6% | ~23% | [3] |
| Common Grade 3/4 Adverse Events | Neutropenia, febrile neutropenia, thrombocytopenia, diarrhea, fatigue | Neutropenia, fatigue, neuropathy | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams are provided.
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: Preclinical experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Proliferation Assay (In Vitro)
-
Cell Lines: Human pancreatic cancer cell lines with confirmed RNF43 mutations (e.g., HPAF-II, AsPC-1) and RNF43 wild-type cell lines (e.g., PANC-1) as controls.
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a dose range of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: Data is normalized to the vehicle control, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.
2. Western Blot Analysis for Wnt Pathway Proteins (In Vitro)
-
Cell Lysis: After treatment with this compound or vehicle for 24-48 hours, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key Wnt pathway proteins (e.g., β-catenin, Axin2, c-Myc) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Patient-Derived Xenograft (PDX) Model (In Vivo)
-
Model Establishment: Tumor fragments from a patient with RNF43-mutant pancreatic adenocarcinoma are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow, and when they reach a certain size (e.g., 1000-1500 mm³), they are harvested and passaged to subsequent cohorts of mice for experiments.
-
Treatment: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
-
Vehicle control (administered orally, daily)
-
This compound (e.g., 50 mg/kg, administered orally, daily)
-
Standard-of-care (e.g., gemcitabine at 100 mg/kg, administered intraperitoneally, twice weekly)
-
-
Tumor Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then harvested for downstream analysis, including immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and Wnt pathway components, and quantitative PCR (qPCR) for Wnt target gene expression.
Conclusion
The preclinical evidence for porcupine inhibitors in the context of RNF43-mutant pancreatic cancer presents a compelling rationale for the clinical development of agents like this compound. The targeted nature of this therapy, aimed at a genetically defined patient population, offers the potential for improved efficacy and a more favorable safety profile compared to the broad-spectrum cytotoxicity of standard-of-care chemotherapy. While direct comparative clinical data is pending, the preclinical findings strongly suggest that this compound could represent a significant advancement in the treatment of Wnt-driven malignancies. Further clinical investigation is warranted to validate these promising preclinical results and to establish the role of this compound in the oncologist's armamentarium.
References
Independent Verification of GNF-1331's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNF-1331, a potent Porcupine (PORCN) inhibitor, with other commonly used alternatives. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
This compound has been identified as a selective inhibitor of Porcupine, a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By inhibiting Porcupine, this compound effectively blocks the Wnt signaling pathway, which is implicated in various developmental processes and diseases, including cancer.
Comparative Analysis of Porcupine Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized Porcupine inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative measure of their potency.
| Inhibitor | Target | IC50 Value | Assay Type |
| This compound | Porcupine | 12 nM[1] | Not Specified |
| LGK974 | Porcupine | 0.4 nM[2] | Wnt Co-culture Reporter Assay |
| Wnt-C59 | Porcupine | Not Specified | Not Specified |
| IWP-2 | Porcupine | 27 nM | Cell-free Wnt processing and secretion assay |
| IWP-4 | Porcupine | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Direct comparison of values from different studies should be done with caution.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of this compound and other Porcupine inhibitors, it is essential to visualize their effect on the Wnt signaling pathway and the experimental setups used for their validation.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
The diagram above illustrates the canonical Wnt signaling pathway. Wnt ligands undergo post-translational modification by Porcupine in the endoplasmic reticulum before they can be secreted. This compound and other Porcupine inhibitors block this step, thereby preventing Wnt secretion and subsequent downstream signaling.
Experimental Protocols
To independently verify the mechanism of action of this compound, the following experimental protocols are recommended.
Wnt Co-culture Luciferase Reporter Assay
This assay is a robust method to quantify the inhibition of Wnt signaling.
Principle: "Wnt-producing" cells are co-cultured with "Wnt-responsive" reporter cells. The reporter cells contain a luciferase gene under the control of a TCF/LEF responsive element. Inhibition of Porcupine in the producer cells prevents Wnt secretion, leading to a decrease in luciferase activity in the reporter cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed "Wnt-producing" cells (e.g., L-Wnt3a cells) and "Wnt-responsive" reporter cells (e.g., HEK293T cells transfected with a TCF/LEF luciferase reporter plasmid) in a 96-well plate.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or alternative inhibitors to the co-culture. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for Wnt secretion and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for the Wnt co-culture luciferase reporter assay.
Radioligand Binding Assay
This assay directly measures the binding of an inhibitor to its target protein.
Principle: A radiolabeled ligand with known affinity for Porcupine is incubated with cell membranes expressing the target. The ability of a non-labeled inhibitor (like this compound) to displace the radiolabeled ligand is measured, allowing for the determination of its binding affinity (Ki).
Detailed Methodology:
-
Membrane Preparation:
-
Prepare cell membrane fractions from cells overexpressing Porcupine.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled Porcupine inhibitor) and varying concentrations of the unlabeled test compound (this compound or alternatives).
-
-
Incubation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
-
Scintillation Counting:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
-
Caption: Experimental workflow for the radioligand binding assay.
In Vivo Efficacy in MMTV-WNT1 Xenograft Model
This model is crucial for evaluating the anti-tumor effects of Porcupine inhibitors in a Wnt-driven cancer model.
Principle: The Mouse Mammary Tumor Virus (MMTV) promoter drives the expression of the Wnt1 oncogene, leading to the development of mammary tumors. This model is therefore dependent on Wnt signaling for tumor growth.
Detailed Methodology:
-
Tumor Implantation:
-
Implant tumor fragments or cells from MMTV-WNT1 transgenic mice into immunocompromised recipient mice.
-
-
Compound Administration:
-
Once tumors are established, treat mice with this compound, an alternative inhibitor, or a vehicle control. Administration can be oral or via other appropriate routes.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested to analyze the expression of Wnt target genes (e.g., Axin2) by qPCR or Western blot to confirm target engagement.
-
-
Data Analysis:
-
Compare the tumor growth curves between the different treatment groups to assess the anti-tumor efficacy. The tumor growth inhibition (TGI) can be calculated.
-
Caption: Experimental workflow for the MMTV-WNT1 xenograft model.
By employing these standardized protocols, researchers can independently and rigorously verify the mechanism of action of this compound and objectively compare its performance against other Porcupine inhibitors. This will enable a more informed selection of research tools for investigating the role of Wnt signaling in health and disease.
References
GNF-1331: A Comparative Guide to a Wnt Signaling Inhibitor and its Correlation Between In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the porcupine inhibitor GNF-1331 with other notable alternatives, focusing on the correlation between its in vitro potency and in vivo efficacy. Experimental data and detailed methodologies are presented to assist researchers in making informed decisions for their Wnt signaling studies.
This compound is a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the secretion of Wnt ligands. By inhibiting PORCN, this compound effectively blocks the Wnt signaling pathway, which is aberrantly activated in various cancers. This guide will delve into the available data for this compound and its successor compound, LGK974, as well as another widely used porcupine inhibitor, Wnt-C59.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of porcupine inhibitors is a critical determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function.
| Compound | Assay Type | IC50 | Reference |
| This compound | Porcupine Inhibition | 12 nM | [1] |
| LGK974 | Wnt Signaling Reporter Assay | 0.4 nM | [2] |
| PORCN Radioligand Binding Assay | 1 nM | [2] | |
| Wnt-C59 | Wnt3A-mediated Luciferase Reporter | 74 pM | [3][4] |
As the data indicates, while this compound is a potent inhibitor of porcupine, both LGK974 and Wnt-C59 demonstrate significantly higher potency in cell-based assays. LGK974, a compound developed through the optimization of this compound, shows a marked improvement in inhibitory activity.[2]
In Vivo Efficacy: Translating In Vitro Potency to Animal Models
The ultimate test of a compound's potential lies in its in vivo efficacy. The Mouse Mammary Tumor Virus (MMTV)-Wnt1 transgenic mouse model is a well-established and relevant model for studying Wnt-driven tumorigenesis.[5][6][7] In this model, the overexpression of the Wnt1 oncogene leads to the spontaneous development of mammary tumors.
| Compound | Dosage | Effect on MMTV-WNT1 Tumors | Reference |
| This compound | Not specified | Significant antitumor effects | [1] |
| LGK974 | 1 mg/kg/day | Significant tumor regression (T/C: -47%) | [2] |
| 3 mg/kg/day | Very significant tumor regression (T/C: -63%) | [2] | |
| Wnt-C59 | 10 mg/kg/day | Prevents tumor growth | [3] |
The data for LGK974 demonstrates a clear dose-dependent anti-tumor response, with higher doses leading to substantial tumor regression.[2] Wnt-C59 also shows strong efficacy in preventing tumor growth in this model.[3] The development of LGK974 from this compound was aimed at improving not only potency but also pharmacokinetic properties, suggesting that this compound may have had limitations in its in vivo exposure or metabolic stability that are overcome by LGK974.
Correlating In Vitro and In Vivo Results: The Role of Pharmacokinetics and Metabolic Stability
The translation of in vitro potency to in vivo efficacy is heavily influenced by a compound's pharmacokinetic (PK) and metabolic stability profile. A compound with high in vitro potency may fail to show in vivo efficacy if it is rapidly metabolized or has poor oral bioavailability.
Detailed pharmacokinetic and metabolic stability data for this compound is not publicly available. However, the progression to LGK974 with improved properties suggests that this compound likely had a less favorable PK profile. For Wnt-C59, it has been shown that a single 5 mg/kg oral dose in mice results in plasma concentrations that remain more than 10-fold above its in vitro IC50 for at least 16 hours, indicating good oral exposure and a reasonable half-life.[3] Similarly, pharmacokinetic studies with LGK974 have demonstrated its oral bioavailability.
Experimental Protocols
Wnt Signaling Reporter Assay (for IC50 Determination)
This assay is a common method to quantify the inhibition of the Wnt signaling pathway by a compound.
-
Cell Culture: Co-culture of cells engineered to express a Wnt ligand (e.g., Wnt3a) with cells containing a Wnt-responsive reporter construct (e.g., TCF/LEF-luciferase).
-
Compound Treatment: The co-culture is treated with a serial dilution of the test compound (e.g., this compound, LGK974, or Wnt-C59). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for Wnt signaling and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control for cell viability (e.g., a constitutively expressed reporter). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vivo MMTV-WNT1 Tumor Model
This model is used to assess the anti-tumor efficacy of Wnt signaling inhibitors.
-
Animal Model: Female nude mice are orthotopically transplanted with tumor fragments from MMTV-WNT1 transgenic mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: The tumor growth inhibition is calculated as the percentage change in tumor volume in the treated group compared to the control group (T/C ratio).
Metabolic Stability Assay (General Protocol)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: The test compound is incubated with liver microsomes (from human or mouse) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Pathway and Experimental Workflow
Caption: The Wnt signaling pathway and the inhibitory action of this compound on Porcupine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The MMTV-Wnt1 murine model produces two phenotypically distinct subtypes of mammary tumors with unique therapeutic responses to an EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unclineberger.org [unclineberger.org]
- 7. Comparison of expression profiles of metastatic versus primary mammary tumors in MMTV-Wnt-1 and MMTV-Neu transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNF-1331: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential information and procedural steps for the proper disposal of GNF-1331, a potent and selective Porcupine (PORCN) inhibitor used in research. While specific public disposal protocols for this compound are not available, this document outlines standard best practices for the disposal of solid research chemical waste.
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as local regulations may vary.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key data for this compound.[1][2]
| Property | Value |
| Appearance | White to beige powder |
| Molecular Formula | C₂₀H₂₀N₆O₂S₂ |
| Molecular Weight | 440.5 g/mol |
| Solubility | DMSO: 2 mg/mL (clear, with warming) |
| Storage | 2-8°C |
| Purity | ≥98% (HPLC) |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of solid laboratory chemical waste and should be adapted to your institution's specific procedures.[3][4]
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste unless a formal hazard assessment by a qualified professional at your institution determines otherwise.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Personal Protective Equipment (PPE) :
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
-
Container Selection and Labeling :
-
Whenever possible, use the original container for disposal, ensuring the manufacturer's label is intact and legible.
-
If the original container is unavailable or compromised, use a new, clean, and compatible container suitable for solid hazardous waste.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of waste generation
-
The name and contact information of the principal investigator or laboratory
-
The physical state of the waste (solid)
-
Any known hazards (e.g., "Potent research compound, handle with care")
-
-
-
Waste Accumulation and Storage :
-
Store the sealed this compound waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general lab traffic to prevent accidental spills or breakage.
-
Ensure the container remains closed at all times, except when adding waste.
-
-
Disposal of Contaminated Materials :
-
All disposable labware (e.g., pipette tips, tubes, vials) that has come into contact with this compound should be disposed of as solid hazardous chemical waste in the same designated container.
-
Contaminated PPE, such as gloves, should also be placed in the designated hazardous waste container.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup for the this compound waste.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or an online request form.
-
Do not attempt to dispose of this compound in the regular trash or down the drain.
-
This compound Mechanism of Action: Wnt Signaling Pathway
This compound is an inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][5] By inhibiting PORCN, this compound blocks the secretion of Wnt proteins, thereby inhibiting Wnt signaling.[5] The following diagram illustrates the logical workflow for the proper disposal of this compound.
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
References
Essential Safety and Operational Guide for Handling GNF-1331
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of GNF-1331, a potent and selective porcupine (PORCN) inhibitor. Given that this compound is a biologically active small molecule designed to modulate the Wnt signaling pathway, it is imperative to handle this compound with the appropriate precautions to ensure personnel safety and prevent environmental contamination.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potent and hazardous compound.[4]
Personal Protective Equipment (PPE) and Engineering Controls
Due to its nature as a potent, biologically active compound, a multi-layered approach to protection, combining PPE and engineering controls, is essential.
Data Presentation: Recommended PPE and Engineering Controls
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Primary Containment | Handle this compound within a certified chemical fume hood, ventilated balance enclosure, or glove box.[5] | To minimize inhalation exposure to airborne particles or aerosols. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical splash goggles or a full-face shield.[6] | To protect eyes from splashes of solutions or contact with powder. |
| Hand Protection | Double gloving with nitrile gloves is mandatory.[6] | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | A dedicated disposable lab coat or coveralls (e.g., Tyvek).[6] | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations with a high risk of aerosol or dust generation, a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a fit-tested N95 or higher-level respirator may be sufficient.[6] | To protect against inhalation of the compound, especially when handling the solid form. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area.[6] | To prevent the spread of contamination outside the laboratory. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow should be adopted for all procedures involving this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution of this compound
-
Preparation:
-
Before starting, ensure a chemical fume hood or other designated containment area is clean and operational.
-
Assemble all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), vials, pipettes, and a calibrated balance inside a ventilated enclosure.
-
Prepare labeled hazardous waste containers for solid and liquid waste.[4]
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as outlined in the table above, including double gloves, a disposable lab coat, and eye protection. If weighing outside of a ventilated balance enclosure, respiratory protection is crucial.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound solid to a tared weigh boat or vial within the ventilated balance enclosure.
-
Handle the solid with care to minimize dust generation.
-
-
Dissolution:
-
In the fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials for individual experiments to minimize freeze-thaw cycles.
-
Store the stock solution and aliquots at the recommended temperature, typically -20°C or -80°C, in a designated and labeled freezer.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste:
-
Unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, and lab coats), should be collected in a dedicated, sealed, and clearly labeled hazardous solid waste container.[7]
-
-
Liquid Waste:
-
All solutions containing this compound, including unused stock solutions and experimental media, must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.[7] The container should be compatible with the solvents used.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
-
-
Final Disposal:
Signaling Pathway Context
This compound is an inhibitor of porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the secretion of Wnt ligands. By inhibiting PORCN, this compound blocks the Wnt signaling pathway, which is crucial in many developmental and disease processes, including cancer.[1][3]
Caption: Mechanism of action of this compound as a PORCN inhibitor in the Wnt signaling pathway.
References
- 1. Can we safely target the WNT pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
